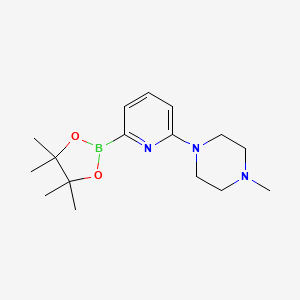

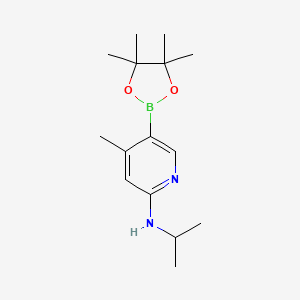

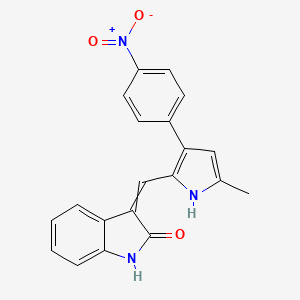

1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

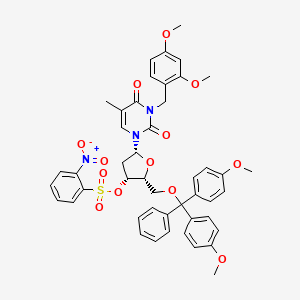

“1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” is a chemical compound with the molecular formula C18H26BNO3 . It is a boric acid ester intermediate with benzene rings .

Synthesis Analysis

The compound can be obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Boric acid compounds, such as this one, are very important organic and chemical products. In the organic synthesis of drugs, they are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.215, a density of 1.1±0.1 g/cm3, and a boiling point of 471.2±38.0 °C at 760 mmHg .Applications De Recherche Scientifique

Pharmacophore Design and Drug Discovery

1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone plays a crucial role in the design of pharmacophores for p38α MAP kinase inhibitors. These inhibitors are pivotal in controlling proinflammatory cytokine release, showcasing the compound's significance in medicinal chemistry for therapeutic interventions. The design, synthesis, and activity studies of such inhibitors underline the utility of this compound in developing selective kinase inhibitors that can replace adenosine 5'-triphosphate in its binding pocket, achieving higher selectivity and potency for targeted kinase inhibition (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in the Synthesis of Bioactive Molecules

The pyrrolidine ring, a core component of this compound, is extensively used in drug discovery due to its versatility in accessing pharmacophore space and its contribution to the stereochemistry of molecules. This versatility facilitates the synthesis of novel compounds with potential biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The review of bioactive molecules characterized by the pyrrolidine ring and its derivatives emphasizes the importance of this scaffold in medicinal chemistry (Li Petri et al., 2021).

Enzymatic Remediation of Organic Pollutants

In the context of environmental science, this compound and its derivatives can potentially contribute to the enzymatic remediation of organic pollutants. The enzymatic approach using redox mediators has shown promising results in degrading recalcitrant compounds present in industrial wastewater. This application signifies the compound's potential in enhancing the efficiency of enzymatic degradation processes, thus contributing to environmental cleanup efforts (Husain & Husain, 2007).

Mécanisme D'action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon–carbon bond formation reactions .

Mode of Action

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is a key reagent in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are susceptible to hydrolysis . The kinetics of this reaction are dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic molecules.

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propriétés

IUPAC Name |

1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)13-16(21)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVUEBBYQWLCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682282 |

Source

|

| Record name | 1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-85-9 |

Source

|

| Record name | 1-(Pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.